molecular formula C6H10O3 B127492 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 156928-10-8

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Cat. No.: B127492
CAS No.: 156928-10-8
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-PBXRRBTRSA-N
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Description

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol is a privileged chiral building block of significant importance in medicinal chemistry, primarily recognized as a high-affinity ligand in the development of HIV-1 protease inhibitors . This bis-tetrahydrofuran alcohol serves as a critical subunit in several clinical and investigational antiviral agents, including Darunavir, where it enhances drug potency by forming robust hydrogen-bonding interactions with the protease enzyme's active site . Its value in organic synthesis is underscored by the variety of advanced methods developed for its production, such as enzyme-catalyzed resolution, asymmetric metal catalysis, and chiral-substrate-induced reactions, which aim to achieve high stereoselectivity essential for biological activity . Research into this compound continues to stimulate the development of more efficient and stereoselective synthetic pathways, making it a molecule of enduring interest for the discovery of new therapeutics targeting resistant HIV strains .

Properties

IUPAC Name

(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438797
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156928-10-8
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156928-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Glyoxylate coupling : Ethyl glyoxylate reacts with 2,3-dihydrofuran in dichloromethane (DCM) using TiCl₂(OiPr)₂ (10 mol%) at 0–25°C for 3–6 hours.

  • Alcoholysis : The intermediate is treated with isopropanol to form a hemiacetal, which is reduced with NaBH₄ in tetrahydrofuran (THF) at −20°C.

  • Cyclization : Acid-catalyzed cyclization (HCl, THF, 40°C) yields a diastereomeric mixture, enriched via crystallization (toluene/diisopropyl ether) to 88% ee.

ParameterConditionYieldDiastereomeric Ratio (endo:exo)
CatalystTiCl₂(OiPr)₂75%4:1
SolventDCM/THF
Reduction Temperature−20°C90%
Cyclization AcidHCl85%81.5:18.5

Advantages : Scalable (>100 g batches), avoids unstable TiCl₄.
Limitations : Requires multi-step purification to resolve diastereomers.

One-Pot Organocatalytic and Biocatalytic Synthesis

A streamlined one-pot approach combines Schreiner’s thiourea-catalyzed aldol condensation with enzymatic resolution.

Key Steps

  • Aldol Condensation : Furan and Cbz-glycolaldehyde react via thiourea (1 mol%) in DCM at 25°C for 12 hours.

  • Hydrogenation : Pd/C-mediated hydrogenation (1 atm H₂) saturates the furan ring.

  • Lipase Resolution : Candida antarctica lipase B (CAL-B) selectively acetylates the (3R)-enantiomer, leaving (3S)-isomer in >99% ee.

StepCatalyst/ReagentTimeEnantiomeric Excess (ee)
Aldol CondensationSchreiner’s thiourea12 h60%
HydrogenationPd/C (5 wt%)6 h
Kinetic ResolutionCAL-B24 h>99%

Advantages : High stereocontrol, minimal purification.
Challenges : Enzyme cost and sensitivity to solvent polarity.

Isocitrate-Derived Lactonization

A biobased route converts monopotassium isocitrate into the target via lactonization and cyclization.

Process Overview

  • Acidification : Isocitrate is treated with HCl in water/MeTHF to form isocitric acid.

  • Lactonization : Heating under Dean–Stark conditions (MeTHF, 75°C) removes water, yielding a tricyclic lactone.

  • Cyclization : Base-mediated ring contraction (KOH, EtOH) produces the bicyclic furanol in 98% yield.

ParameterConditionYieldPurity (HPLC)
Lactonization SolventMeTHF95%99%
Cyclization BaseKOH98%99.5%

Advantages : Sustainable (wood-based feedstock), high yield.
Limitations : Requires rigorous water removal for lactonization efficiency.

Oxidative-Reductive Sequence

An alternative oxidative pathway employs TEMPO/NaOCl for ketone formation, followed by stereoselective reduction.

Reaction Protocol

  • Oxidation : (3S)-Hexahydrofuro[2,3-b]furan-3-ol is oxidized with NaOCl/TEMPO/KBr in ethyl acetate at 0°C.

  • Reduction : The ketone intermediate is reduced using NaBH₄ in MeOH, yielding the diastereomerically enriched product (81.5% introversive).

StepReagentTemperatureDiastereomeric Excess
OxidationNaOCl/TEMPO0°C
ReductionNaBH₄25°C81.5%

Advantages : Modular for derivative synthesis.
Challenges : Moderate diastereoselectivity requires further resolution.

Comparative Analysis of Methods

MethodYieldee/DeScalabilityCost Efficiency
Titanium-Mediated75–85%88–95% eeHighModerate
One-Pot Biocatalytic60–70%>99% eeMediumHigh
Isocitrate Lactonization95–98%>99% eeHighLow
Oxidative-Reductive80–85%81.5% DeMediumModerate

Industrial-Scale Considerations

  • Catalyst Recycling : TiCl₂(OiPr)₂ is recoverable via filtration, reducing costs.

  • Solvent Selection : MeTHF (renewable) outperforms DCM in lactonization for safety and sustainability.

  • Byproduct Management : Diethanolamine quenches residual boranes in NaBH₄ reductions, enhancing purity.

Emerging Techniques

  • Photocatalysis : [2+2]-Photocycloadditions under UV light enable rapid ring formation (50% yield, 90% ee).

  • Continuous Flow : Microreactors optimize exothermic steps (e.g., Ti-mediated cycloaddition), improving throughput .

Chemical Reactions Analysis

Types of Reactions

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Overview

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol is a bicyclic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound has garnered attention primarily in medicinal chemistry, organic synthesis, and biological research due to its unique stereochemistry and functional properties.

Medicinal Chemistry

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral agents and HIV protease inhibitors. Its structural attributes contribute to the efficacy and selectivity of these drugs. Notably, it is involved in the synthesis of darunavir, a well-known protease inhibitor used in HIV treatment .

Organic Synthesis

This compound functions as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for constructing complex organic molecules. The compound can be oxidized to form ketones or carboxylic acids and reduced to yield alcohols or alkanes.

Biological Research

Research into the biological activities of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol has revealed its potential for enzyme inhibition and receptor binding. Studies are ongoing to explore its effects on cellular processes such as signal transduction and gene expression.

Case Studies

  • Antiviral Drug Development : Research has demonstrated that derivatives of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol exhibit significant activity against HIV protease. The compound's structural features enhance binding affinity to the enzyme's active site.
  • Enzyme Inhibition Studies : Experimental studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol

  • Key Differences: The (3R) enantiomer is a well-established component of darunavir and TMC-114, achieving >99% enantiomeric excess (ee) via titanium-enolate anti-aldol reactions . In contrast, the (3S) enantiomer is synthesized via enzymatic resolution using Pseudomonas cepacia lipase, yielding high optical purity . Pharmacological studies indicate the (3R) form has superior binding to HIV-1 protease due to optimal stereoelectronic alignment .

Gem-Difluoro-Bis-Tetrahydrofuran Derivatives (e.g., Compounds 12, 14, ent-12)

  • Structural Modifications : Fluorine atoms at C4 enhance metabolic stability and blood-brain barrier penetration .
  • Synthesis: Prepared via ozonolysis and Dess-Martin periodinane oxidation, achieving 73–96% yields .
  • NMR Data : Distinct ¹⁹F-NMR shifts (δ = -120 to -125 ppm) confirm fluorination .

Benzofuran Derivatives (3k, 3l, 3m)

  • Core Structure : Substituted benzofurans with alkoxy or chloro groups (e.g., 3k: 70% yield, m.p. 74–76°C) .
  • Applications : Primarily explored in antimicrobial and anticancer research, lacking direct antiviral utility .

Pharmacological Relevance

  • (3R)-Bis-THF : Integral to FDA-approved darunavir (IC₅₀ = 1–3 nM against HIV-1) .
  • (3S)-Bis-THF : Emerging role in experimental analogues (e.g., darunavir derivative 1, 43% yield) .
  • Fluorinated Derivatives: Exhibit improved CNS penetration (logP = 1.055 vs. 0.19 for non-fluorinated Bis-THF) but reduced solubility .

Research Findings and Challenges

  • Stereochemical Purity : The (3S) enantiomer’s synthesis remains challenging due to competing epimerization during esterification .
  • Biological Activity : Fluorinated analogues show promise in preclinical studies but require toxicity profiling .
  • Scalability : Enzymatic routes for (3S)-Bis-THF need optimization to rival the cost-efficiency of (3R)-Bis-THF production .

Biological Activity

Nicotinic acid mononucleotide (NaMN) is a nucleotide derived from nicotinic acid, playing a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in numerous biological processes. This article delves into the biological activity of NaMN, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of Nicotinic Acid Mononucleotide

NaMN is an intermediate in the NAD+ biosynthesis pathway. It is synthesized from nicotinic acid through the action of nicotinic acid phosphoribosyltransferase (NAPRT) and subsequently converted into NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) . The significance of NaMN lies in its role as a precursor for NAD+, which is essential for cellular metabolism, DNA repair, and maintaining mitochondrial function.

NaMN's biological activity primarily stems from its conversion to NAD+. NAD+ functions as a cofactor for various enzymes, including dehydrogenases and sirtuins, which are involved in metabolic regulation and stress responses. The following mechanisms illustrate NaMN's impact on biological systems:

  • Energy Metabolism : NAD+ is crucial for ATP production through glycolysis and oxidative phosphorylation. Increased availability of NAD+ enhances mitochondrial function and energy metabolism .
  • DNA Repair : NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. Enhanced levels of NAD+ can improve cellular resilience to DNA damage .
  • Sirtuin Activation : Sirtuins are NAD+-dependent deacetylases that regulate cellular aging and stress resistance. By increasing NAD+ levels, NaMN indirectly activates sirtuins, promoting longevity and metabolic health .

Research Findings

Several studies have explored the biological activity of NaMN, particularly its role in enhancing NAD+ levels and related health benefits.

Table 1: Summary of Key Studies on NaMN

StudySubjectFindingsReference
Yoshino et al. (2011)RodentsNMN administration increased NAD+ levels in various tissues, enhancing mitochondrial function.
Mills et al. (2016)Aged miceNMN improved mitochondrial oxidative phosphorylation and increased energy expenditure.
Long et al. (2022)HumansChronic NMN supplementation elevated NAD+ levels significantly without adverse effects; improved physical performance metrics observed.
Uddin et al. (2016)High-fat diet miceNMN enhanced hepatic mitochondrial function and lipid oxidation.

Case Studies

  • Human Clinical Trials : A randomized controlled trial involving 80 middle-aged adults demonstrated that daily NMN supplementation significantly increased blood NAD+ concentrations after 60 days, with notable improvements in physical performance metrics such as walking distance . Participants reported enhanced general health scores compared to placebo groups.
  • Animal Models : In ischemia-reperfusion injury models, NMN administration reduced infarct size significantly, indicating protective effects against cardiac damage through enhanced NAD+ availability . Additionally, NMN treatment was shown to ameliorate cognitive decline in transgenic Alzheimer’s disease mice by restoring mitochondrial function .

Therapeutic Potential

The therapeutic implications of NaMN are vast, particularly concerning age-related diseases and metabolic disorders:

  • Anti-Aging : By boosting NAD+ levels, NaMN may counteract age-related declines in metabolic function and promote longevity.
  • Neuroprotection : Given its role in enhancing mitochondrial function and reducing oxidative stress, NaMN could be beneficial in neurodegenerative conditions.
  • Metabolic Disorders : Research suggests that NMN can improve insulin sensitivity and overall metabolic health, making it a candidate for treating obesity-related complications .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization of furan derivatives or enzymatic resolution of racemic mixtures. For example, trifluoroacetic acid (TFA) in dichloromethane at 0°C can facilitate deprotection of intermediates, followed by neutralization with NaHCO₃ to isolate the product . Stereochemical control is achieved using chiral catalysts or resolving agents, as validated by quantitative ¹H NMR to confirm enantiomeric ratios .

Q. How should (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol be stored to maintain stability during experimental workflows?

  • Methodological Answer : Store the compound in a cool (-20°C), dry, and inert environment (e.g., under nitrogen or argon) to prevent hydrolysis or oxidation. Use amber glass vials to avoid photodegradation. Contamination risks are minimized by wearing nitrile gloves and lab coats during handling .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved face shields and safety goggles to protect against splashes. Inspect gloves (e.g., nitrile) for integrity before use, and dispose of contaminated PPE in accordance with hazardous waste protocols. Immediate decontamination of surfaces with 70% ethanol is advised after spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound using analytical techniques?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For instance, crystal structures of related furofuran derivatives (e.g., dibenzoate analogs) resolved using Cu-Kα radiation (λ = 1.54178 Å) confirm the (3S,3aR,6aS) configuration . Complementary methods include electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) to correlate experimental spectra with computational models (e.g., DFT at the B3LYP/6-31G* level) .

Q. What advanced applications does this compound have in drug design, particularly in protease inhibitor development?

  • Methodological Answer : The rigid furofuran scaffold serves as a non-peptidic backbone for protease inhibitors. For example, carbamate derivatives of (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol exhibit nanomolar affinity for HIV-1 protease, validated by protein-ligand X-ray co-crystallography (PDB ID: OQV) . Structure-activity relationship (SAR) studies optimize substituent placement using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .

Q. Which analytical methods are most effective for assessing purity and thermal stability in bulk samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomeric impurities. Thermogravimetric analysis (TGA) under nitrogen (10°C/min to 650°C) quantifies decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions. ECD spectroscopy (2.0 × 10⁻⁴ M in acetonitrile) detects conformational changes under stress conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

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